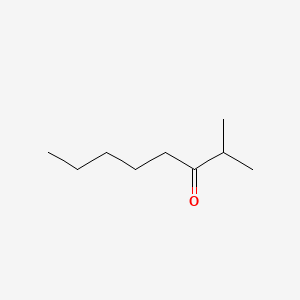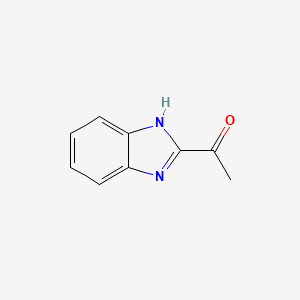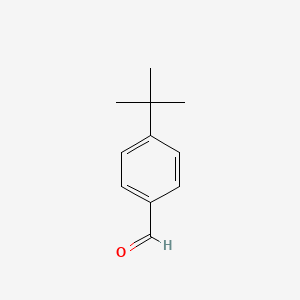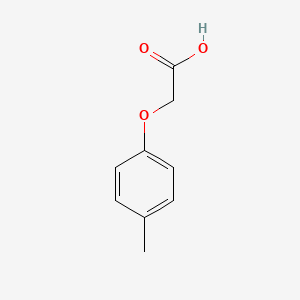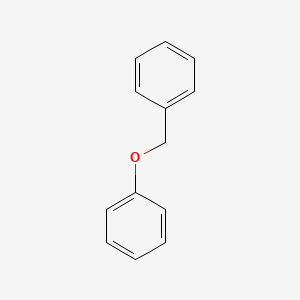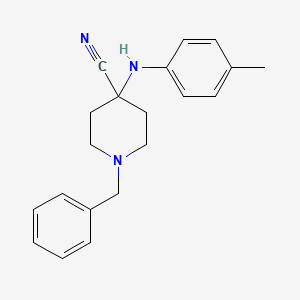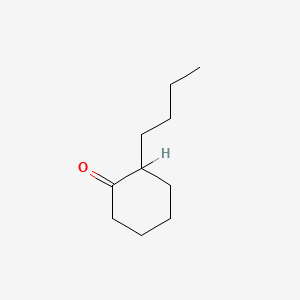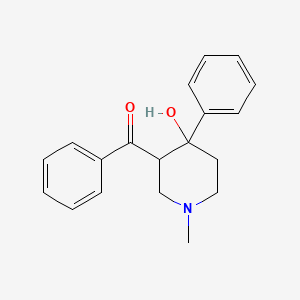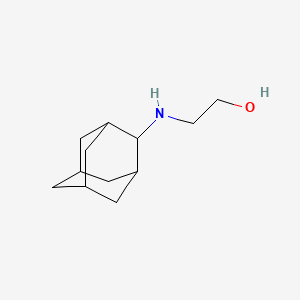
2-(2-Adamantylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Adamantylamino)ethanol” is a chemical compound with the CAS Number: 24161-70-4 . It has a molecular weight of 195.3 and its IUPAC name is 2-(2-adamantylamino)ethanol .
Molecular Structure Analysis
The InChI code for “2-(2-Adamantylamino)ethanol” is 1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9 (6-10)7-11 (12)5-8/h8-14H,1-7H2 . This code represents the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Adamantylamino)ethanol” are not available, a computational reaction analysis shows that 2-(2-aminoethylamino)ethanol (AEEA) has superior performance to monoethanolamine for CO2 separation . This is due to its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Physical And Chemical Properties Analysis
“2-(2-Adamantylamino)ethanol” is stored at a temperature of 28 C . More detailed physical and chemical properties were not found in the available resources.
Scientific Research Applications
Bioethanol Production
“2-(2-Adamantylamino)ethanol” could potentially be used in the production of bioethanol . Bioethanol is typically produced via microbial fermentation of fermentable sugars, such as glucose, to ethanol . The compound could potentially play a role in optimizing the fermentation process or enhancing the yield of bioethanol .
CO2 Separation
Another potential application of “2-(2-Adamantylamino)ethanol” is in CO2 separation . A computational reaction analysis shows that 2- (2-aminoethylamino)ethanol (AEEA) has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Synthesis of 2-Oxopropyl Benzoate Derivatives
The adamantyl moiety in “2-(2-Adamantylamino)ethanol” can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives . These derivatives could potentially have various applications in the field of organic chemistry .
Safety and Hazards
The safety data sheet for “2-(2-Adamantylamino)ethanol” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Future Directions
While specific future directions for “2-(2-Adamantylamino)ethanol” are not available, the future of ethanol production is promising. Technological advancements are leading to more sustainable and efficient production of ethanol . Furthermore, the integration of bioelectrocatalysis in the fields of biosensors, fuel cells, solar cells, and bioelectrosyntheses of high-value chemicals is a promising future direction .
Mechanism of Action
Target of Action
This compound belongs to the class of adamantane derivatives, which are known for their wide range of biological activities, including antiviral, anticancer, and neuroprotective effects
Pharmacokinetics
The compound’s solubility in water and organic solvents suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this and to understand how these properties impact the compound’s therapeutic potential.
properties
IUPAC Name |
2-(2-adamantylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHXCRULFHITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylamino)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


